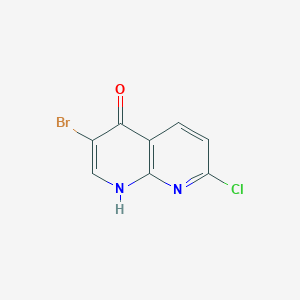
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method is the halogenation of 1,8-naphthyridin-4(1H)-one, where bromine and chlorine are introduced into the molecule under controlled conditions. The reaction might involve:
Halogenation Reagents: Bromine (Br2) and Chlorine (Cl2)
Catalysts: Iron (Fe) or Aluminum Chloride (AlCl3)
Solvents: Acetic acid or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3)
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-4(1H)-one: The parent compound without halogen substitutions.
3-Bromo-1,8-naphthyridin-4(1H)-one: A similar compound with only a bromine atom.
7-Chloro-1,8-naphthyridin-4(1H)-one: A similar compound with only a chlorine atom.
Uniqueness
3-Bromo-7-chloro-1,8-naphthyridin-4(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
3-bromo-7-chloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13) |
InChI Key |
DOFIWLVXPRQXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=CN2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















